N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
The compound “N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazoles are a sub-family of azole compounds and are aromatic due to their two double bonds and the sulfur lone pair .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The new chemical structures are usually confirmed using spectroscopy (IR, NMR, and MS) and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The thiadiazole ring is a key structural feature, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. Thiadiazole derivatives have been found to exhibit various biological activities due to the presence of the N–C–S– moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Thiadiazole derivatives are generally stable and exhibit strong aromaticity .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized various heterocyclic compounds incorporating thiadiazole moieties, demonstrating potential biological activities. For instance, compounds with 1,3,4-thiadiazole scaffolds have been synthesized and evaluated for their anticancer activities against different human cancer cell lines, showing promising results in some cases (Tiwari et al., 2017). Similarly, the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent has shown potent activity against the colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of compounds containing thiadiazole and related heterocycles. New substituted anilinobenzimidazoles carrying 1,3,4-thiadiazole and other heterocycles have been synthesized, showing antimicrobial activity against a variety of microorganisms (Nofal et al., 2002). Moreover, novel benzimidazole derivatives have demonstrated significant antioxidant properties on lipid peroxidation in rat liver, indicating their potential as therapeutic agents (Kuş et al., 2004).
Unusual Chemical Synthesis and Structural Analysis
Research has also been conducted on the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines and the structural analysis of Schiff bases derived from 1,3,4-thiadiazole compounds, highlighting the diverse synthetic strategies and structural variations explored in the development of new compounds with potential biological activities (Faty et al., 2011); (Gür et al., 2020).
Future Directions
properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-20-13-6-2-3-7-14(13)21(27(20,23)24)11-10-19-18(22)17-12-25-15-8-4-5-9-16(15)26-17/h2-9,17H,10-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJYOHADNRMXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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